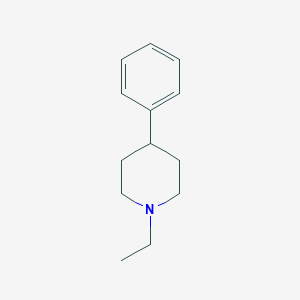

1-Ethyl-4-phenylpiperidine

Beschreibung

1-Ethyl-4-phenylpiperidine is a piperidine derivative characterized by an ethyl group at the 1-position and a phenyl group at the 4-position of the piperidine ring. Piperidine derivatives are widely studied for their roles in medicinal chemistry, particularly in central nervous system (CNS) targeting, due to their ability to cross the blood-brain barrier .

Eigenschaften

Molekularformel |

C13H19N |

|---|---|

Molekulargewicht |

189.30 g/mol |

IUPAC-Name |

1-ethyl-4-phenylpiperidine |

InChI |

InChI=1S/C13H19N/c1-2-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |

InChI-Schlüssel |

JYMZRBDMDIWMSE-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1CCC(CC1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ethyl 4-phenyl-1-(2-tetrahydrofurfuryloxyethyl)piperidine-4-carboxylate (TA 48)

- Structure : Features a tetrahydrofurfuryloxyethyl group at the 1-position and an ester group at the 4-position.

- Key Differences :

- The ester moiety increases polarity, reducing blood-brain barrier penetration compared to 1-Ethyl-4-phenylpiperidine.

- The tetrahydrofurfuryloxyethyl group introduces steric bulk and oxygen atoms, altering receptor-binding kinetics.

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one

- Structure : Contains acetyl and methoxyphenyl substituents.

- The acetyl group at the 1-position may reduce metabolic stability compared to the ethyl group in this compound.

- Applications : Exhibits antimicrobial and antimalarial activities due to the methoxyphenyl groups’ ability to disrupt microbial membranes .

Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate

- Structure : Includes hydroxyl, diphenyl, and piperidinyl acetyl groups.

- Key Differences: The hydroxyl group enables hydrogen bonding, improving solubility but reducing CNS penetration.

- Research Findings : Demonstrates antitumor activity in vitro, attributed to the piperidinyl acetyl moiety’s interaction with DNA topoisomerases .

1-Benzyl-4-phenylamino-4-piperidinecarboxamide

- Structure: Substituted with benzyl, phenylamino, and carboxamide groups.

- Key Differences: The carboxamide group increases hydrogen-bonding capacity, improving solubility but limiting lipid bilayer penetration. Benzyl and phenylamino groups may enhance affinity for opioid receptors, though with increased risk of off-target effects.

- Synthesis : Requires reductive amination and coupling steps, making it more synthetically complex than this compound .

Structural and Pharmacological Data Table

*Predicted using fragment-based methods.

Research Findings and Implications

- Synthetic Accessibility : this compound’s simpler structure allows for fewer synthetic steps (e.g., alkylation of piperidine) compared to analogs requiring esterification or reductive amination .

- Biological Activity: While derivatives with methoxy or hydroxyl groups show pronounced antimicrobial or antitumor effects, this compound’s lack of polar groups may limit these activities .

- Safety Profile : Ethyl-substituted piperidines generally exhibit lower acute toxicity than analogs with reactive groups (e.g., esters or hydroxyls), as seen in safety data for related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.